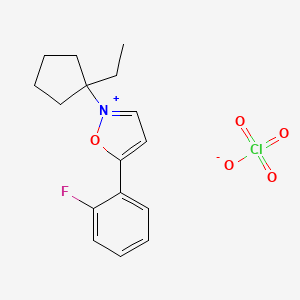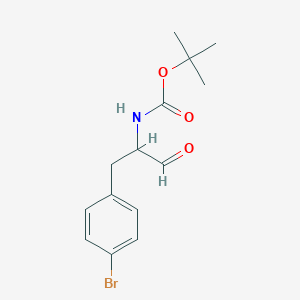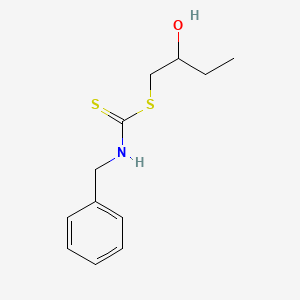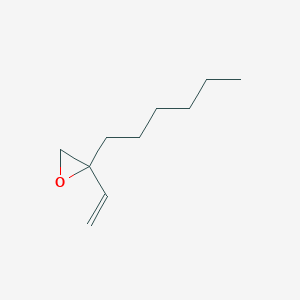![molecular formula C10H10Br2S2 B12638050 4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane CAS No. 918941-38-5](/img/structure/B12638050.png)
4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane is a chemical compound with the molecular formula C9H6Br2S2 It is characterized by the presence of a thiophene ring substituted with two bromine atoms and a thiane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 2,5-dibromothiophene.
Formation of the Methylidene Group: The 2,5-dibromothiophene is then reacted with a suitable aldehyde or ketone to form the methylidene derivative.
Cyclization: The final step involves the cyclization of the methylidene derivative with a thiane precursor under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of the corresponding reduced thiophene derivatives
Substitution: Formation of substituted thiophene derivatives
Aplicaciones Científicas De Investigación
4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane involves its interaction with specific molecular targets and pathways. The bromine atoms and the thiophene ring play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dibromothiophene: A precursor in the synthesis of 4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane.
Thiophene: The parent compound of the thiophene derivatives.
Thiane: The parent compound of the thiane derivatives.
Uniqueness
This compound is unique due to the presence of both thiophene and thiane rings, as well as the bromine substituents. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in scientific research and industry.
Propiedades
Número CAS |
918941-38-5 |
|---|---|
Fórmula molecular |
C10H10Br2S2 |
Peso molecular |
354.1 g/mol |
Nombre IUPAC |
4-[(2,5-dibromothiophen-3-yl)methylidene]thiane |
InChI |
InChI=1S/C10H10Br2S2/c11-9-6-8(10(12)14-9)5-7-1-3-13-4-2-7/h5-6H,1-4H2 |
Clave InChI |
QJXSRRLMXYBXES-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCC1=CC2=C(SC(=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[6-(3-Methoxyphenyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12637968.png)
![1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene](/img/structure/B12637970.png)

![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12637988.png)





![[3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane](/img/structure/B12638047.png)

![2-[3-(2-Methoxyphenyl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12638058.png)
![Methyl 2-imidazol-1-yl-8-[2-methoxyethyl(methyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12638063.png)
![N-[4-[[7-[4-(dimethylamino)piperidin-1-yl]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12638065.png)
